Acetamidoeugenol
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Overview
Description
Acetamidoeugenol is a chemical compound with the molecular formula C16H23NO3 and a molecular weight of 277.36 g/mol . It is a derivative of eugenol, a phenylpropanoid compound found in cloves and other plants . This compound is known for its antibacterial, antifungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetamidoeugenol can be synthesized through the reaction of eugenol with acetic anhydride in the presence of a catalyst. The reaction typically involves heating eugenol and acetic anhydride together under reflux conditions, followed by purification of the product through recrystallization .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of industrial reactors and purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetamidoeugenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can yield the corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the allyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted eugenol derivatives.
Scientific Research Applications
Acetamidoeugenol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Investigated for its potential anti-inflammatory and analgesic effects.
Industry: Used in the formulation of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of acetamidoeugenol involves its interaction with cellular targets. It is known to inhibit the aggregation of platelets and alter arachidonic acid metabolism in human blood platelets . It also exhibits partial agonistic activity on the aryl hydrocarbon receptor (AhR), which plays a role in the regulation of biological responses to environmental contaminants .
Comparison with Similar Compounds
Similar Compounds
Eugenol: A phenylpropanoid compound with similar antibacterial and antifungal properties.
Methyleugenol: A methylated derivative of eugenol with similar biological activities.
Acetyleugenol: An acetylated derivative of eugenol with similar chemical properties.
Uniqueness
Acetamidoeugenol is unique due to its acetamido group, which imparts distinct chemical and biological properties compared to its analogs. This modification enhances its stability and alters its interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
305-13-5 |
---|---|
Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
N,N-diethyl-2-(2-methoxy-4-prop-2-enylphenoxy)acetamide |
InChI |
InChI=1S/C16H23NO3/c1-5-8-13-9-10-14(15(11-13)19-4)20-12-16(18)17(6-2)7-3/h5,9-11H,1,6-8,12H2,2-4H3 |
InChI Key |
AXNKGLDCLYLVLQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)COC1=C(C=C(C=C1)CC=C)OC |
Canonical SMILES |
CCN(CC)C(=O)COC1=C(C=C(C=C1)CC=C)OC |
Synonyms |
acetamidoeugenol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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